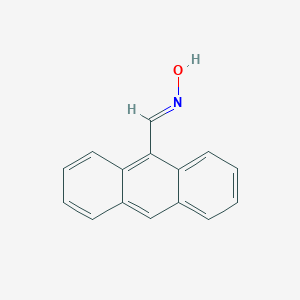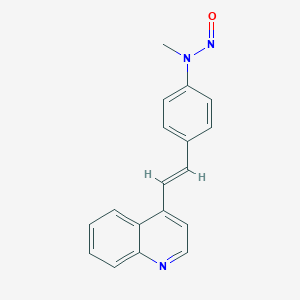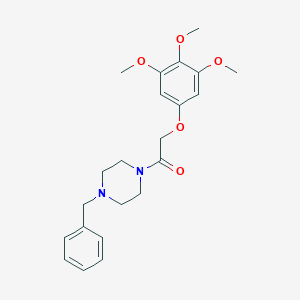![molecular formula C15H12N6O2S B232156 4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B232156.png)
4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione, also known as GSK-J4, is a small molecule inhibitor that has been shown to selectively inhibit the activity of the histone demethylase JMJD3. This molecule has gained significant attention in the scientific community due to its potential use in epigenetic research and drug development.
Mécanisme D'action
4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione selectively inhibits the activity of JMJD3 by binding to the active site of the enzyme. JMJD3 contains a Jumonji C (JmjC) domain that is responsible for its demethylase activity. 4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione binds to a conserved arginine residue within the JmjC domain, preventing the demethylation of H3K27me3.
Biochemical and Physiological Effects
The inhibition of JMJD3 by 4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione treatment leads to the upregulation of genes involved in immune response, differentiation, and development. In vivo studies have shown that 4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione treatment can reduce the severity of inflammatory diseases such as sepsis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione in lab experiments is its selectivity for JMJD3. This allows researchers to specifically target the activity of this enzyme without affecting other histone demethylases. However, one of the limitations of using 4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione is its potential to inhibit other enzymes that contain a JmjC domain. This could lead to off-target effects and complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for the use of 4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione in epigenetic research and drug development. One area of interest is the development of more selective inhibitors of JMJD3 that do not have off-target effects. Another potential application is the use of 4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione in combination with other epigenetic modulators to achieve synergistic effects. Additionally, 4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione could be used as a tool to study the role of JMJD3 in various disease states, including cancer and autoimmune disorders.
Méthodes De Synthèse
The synthesis of 4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione was first reported by Kruidenier et al. in 2012. The method involves the condensation of 4-amino-3-methylthiophenol with 2,3-dichloropyridine in the presence of potassium carbonate to form the intermediate 4-amino-3-(methylsulfanyl)pyridine. This intermediate is then reacted with 2,4-dichloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine to form 4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione.
Applications De Recherche Scientifique
4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione has been used extensively in epigenetic research due to its ability to selectively inhibit the activity of JMJD3. JMJD3 is a histone demethylase that is involved in the removal of the H3K27me3 repressive mark from chromatin, thereby activating gene expression. 4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione has been shown to inhibit the activity of JMJD3 in vitro and in vivo, leading to the upregulation of genes that are involved in immune response and differentiation.
Propriétés
Formule moléculaire |
C15H12N6O2S |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
8-amino-6-methylsulfanyl-4-phenyl-2,4,5,11,12-pentazatricyclo[7.4.0.03,7]trideca-1,3(7),5,8-tetraene-10,13-dione |
InChI |
InChI=1S/C15H12N6O2S/c1-24-15-9-10(16)8-11(14(23)19-18-13(8)22)17-12(9)21(20-15)7-5-3-2-4-6-7/h2-6H,1H3,(H2,16,17)(H,18,22)(H,19,23) |
Clé InChI |
QTRIDNYLHHMJQS-UHFFFAOYSA-N |
SMILES |
CSC1=NN(C2=NC3=C(C(=C21)N)C(=O)NNC3=O)C4=CC=CC=C4 |
SMILES canonique |
CSC1=NN(C2=C1C(=C3C(=N2)C(=O)NNC3=O)N)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N-methylmethanamine](/img/structure/B232074.png)
![Benzenesulfonic acid, 3,3'-azobis[6-[2-(4-nitro-2-sulfophenyl)ethenyl]-](/img/structure/B232075.png)
![N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline](/img/structure/B232076.png)
![2-[4-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232078.png)

![2-[4-(4-Hydroxyphenyl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232082.png)

![(6,6-dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-yl)-N,N-dimethylmethanamine](/img/structure/B232088.png)

![N-{9-[3-(dimethylamino)propylidene]-9H-thioxanthen-2-yl}-N,N-dimethylamine](/img/structure/B232091.png)

![2-[4-(8-Bromo-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232102.png)
![2-[4-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232105.png)
![1-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232106.png)